

Adjusting SSR182289 concentration for optimal results

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Compound of Interest

Compound Name: SSR182289

Cat. No.: B611012

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Technical Support Center: SSR182289

Welcome to the technical support center for **SSR182289**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this selective 5-HT_{1B} receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal results.

Frequently Asked Questions (FAQs)

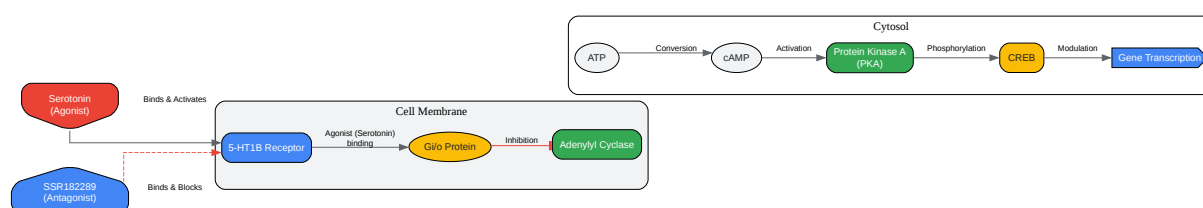
Q1: What is the mechanism of action of **SSR182289**?

SSR182289, also known as SB-224289, is a potent and selective antagonist of the human 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT_{1B}).^{[1][2]} It exhibits high affinity for the 5-HT_{1B} receptor with a pK_i of 8.2.^[3] **SSR182289** also displays inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.^{[1][4]} Its high selectivity (over 75-fold) for the 5-HT_{1B} receptor over the 5-HT_{1D} receptor and other 5-HT receptor subtypes makes it a valuable tool for studying the specific roles of the 5-HT_{1B} receptor.^{[1][2]}

Q2: What are the key downstream signaling pathways affected by **SSR182289**?

The 5-HT_{1B} receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, G_{ai}.^{[5][6]} Activation of the 5-HT_{1B} receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels.[6] By acting as an antagonist, **SSR182289** blocks this serotonin-induced inhibition, thereby leading to a relative increase in cAMP production. This modulation of the cAMP pathway can influence the activity of downstream effectors such as Protein Kinase A (PKA) and ultimately impact gene transcription and cellular function.



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5-HT1B Receptor Signaling Pathway

Q3: How should I prepare a stock solution of **SSR182289**?

SSR182289 hydrochloride is soluble in DMSO.[3] For a 10 mM stock solution, you can dissolve 5.57 mg of the compound (with a molecular weight of 557.09 g/mol) in 1 mL of DMSO.[3] Gentle warming can aid in dissolution. It is recommended to store the stock solution at -20°C. [3] For long-term storage (up to 6 months), -80°C is recommended.[7]

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	5.57	10

Data from Tocris Bioscience.[3]

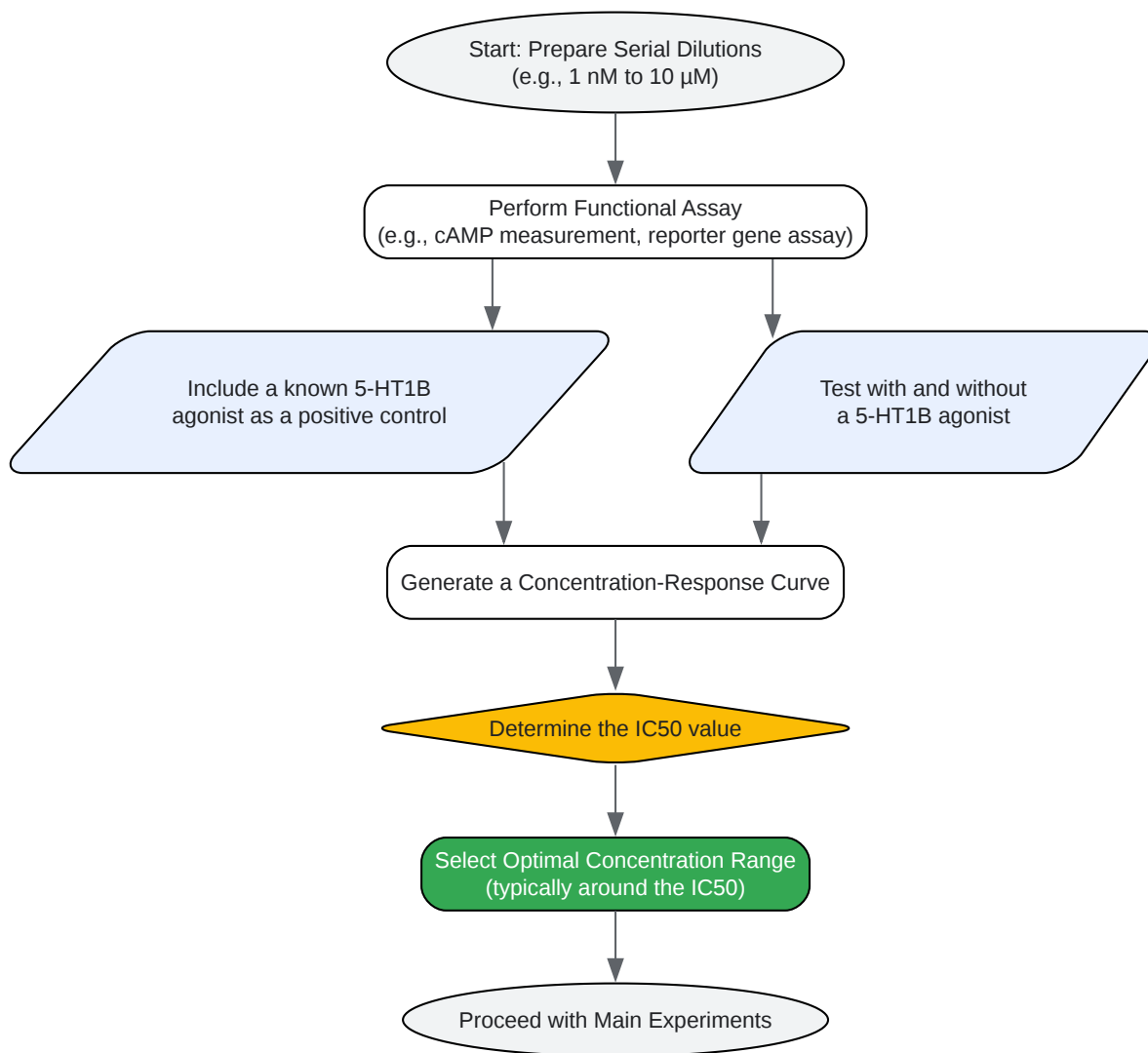
Troubleshooting Guides

Issue 1: Determining the Optimal Concentration

Question: I am unsure what concentration of **SSR182289** to use in my cell-based assay. How do I determine the optimal concentration?

Answer: The optimal concentration of **SSR182289** will depend on the specific cell type, the expression level of the 5-HT1B receptor, and the nature of the functional assay. Based on its pKi of 8.2, a good starting point for in vitro experiments is in the nanomolar to low micromolar range.

Experimental Workflow for Determining Optimal Concentration:



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